molecular formula C10H7NO3 B1396733 1-Hydroxyisoquinoline-6-carboxylic acid CAS No. 1301214-60-7

1-Hydroxyisoquinoline-6-carboxylic acid

Cat. No.: B1396733
CAS No.: 1301214-60-7
M. Wt: 189.17 g/mol
InChI Key: BMHOAEQKRSPMLK-UHFFFAOYSA-N
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Description

1-Hydroxyisoquinoline-6-carboxylic acid, with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol, is a high-purity chemical compound supplied as a yellowish, odorless, crystalline powder . It is characterized by a high melting point of 240-245 °C and a density of 1.42 g/cm³ . This compound has slight solubility in water but is soluble in ethanol, and it should be stored in a cool, dry place away from heat and light to maintain its stability, which has a shelf life of two years under proper conditions . This compound is primarily used as a key synthetic intermediate in chemical research and for the development of Active Pharmaceutical Ingredients (APIs) . While specific mechanistic studies on this exact molecule are limited in the public domain, its structure is closely related to other isoquinoline carboxylic acids, which are recognized as "privileged scaffolds" in medicinal chemistry due to their broad-spectrum biological potential . For instance, certain 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives have been identified as inhibitors of bacterial New Delhi metallo-β-lactamase (NDM-1) and influenza virus PA endonuclease, highlighting the therapeutic relevance of this chemical class . Furthermore, a structurally similar quinoline salicylic acid compound, PSI-697, has been documented as a P-selectin inhibitor, indicating potential research applications in the fields of inflammation and thrombosis . This product is of pharmaceutical grade with a typical purity of 98% and is intended strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

1-oxo-2H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHOAEQKRSPMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729010
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301214-60-7
Record name 1,2-Dihydro-1-oxo-6-isoquinolinecarboxylic acid
Source CAS Common Chemistry
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Record name 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid
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Record name 1-Hydroxyisoquinoline-6-carboxylic acid
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Preparation Methods

Cyclization from Homophthalic Acid Derivatives

One well-documented method involves starting from homophthalic acid derivatives, which are precursors to isoquinoline systems. For example, related compounds such as 2-hydroxyisoquinoline-1,3-dione have been synthesized by:

  • Acylation of halogenated indanones with diethyl oxalate.
  • Oxidation with alkaline hydrogen peroxide to yield homophthalic acid intermediates.
  • Subsequent cyclization to form the hydroxyisoquinoline ring system.

This approach allows selective introduction of hydroxyl and carboxyl groups at desired positions on the isoquinoline ring by careful choice of starting materials and reaction conditions.

Oxidation of Hydroxymethyl Isoquinoline Precursors

Another approach involves the oxidation of hydroxymethyl-substituted isoquinolines to the corresponding carboxylic acids. For example, oxidation of 6-hydroxymethyl-quinoxaline derivatives using oxygen in the presence of a transition metal catalyst (e.g., palladium on carbon) under reflux conditions has been shown to efficiently produce hydroxylated carboxylic acids. Although quinoxaline is a different heterocycle, similar oxidation strategies can be adapted for isoquinoline systems.

Nitrosation and Sulfuric Acid Catalysis

A patent describing the synthesis of 1-hydroxycyclopropanecarboxylic acid outlines a method involving:

  • Dissolving the starting compound in aqueous sulfuric acid.
  • Catalysis by sodium nitrite and sulfuric acid at low temperatures (0–5 °C) to generate an intermediate.
  • Removal of protecting groups to yield the hydroxy acid.

While this patent focuses on cyclopropanecarboxylic acids, the reaction conditions and catalytic system (acid and nitrite) provide a conceptual framework for hydroxy acid synthesis on heterocyclic systems.

Detailed Reaction Conditions and Parameters

The following table summarizes key reaction parameters from the diverse methods relevant to hydroxyisoquinoline carboxylic acid synthesis:

Step/Method Reagents & Catalysts Conditions Notes/Outcome
Cyclization of halogenated indanones Diethyl oxalate, alkaline H2O2 Acylation, then oxidation at mild temp Produces homophthalic acid intermediates for ring closure
Oxidation of hydroxymethyl derivatives Pd/C catalyst, O2 (air) Reflux at ~85 °C Converts hydroxymethyl to carboxylic acid
Nitrosation in sulfuric acid Sodium nitrite, H2SO4 0–5 °C initially, then 15–30 °C Generates hydroxy acid intermediates via nitrosation
Suzuki coupling & Sandmeyer reactions Pd catalyst, aryl boronic acids, halides Various, mild to moderate heating Enables aryl substitution on isoquinoline ring

Research Findings and Yield Considerations

  • The cyclization route via homophthalic acid intermediates typically yields hydroxyisoquinoline derivatives in moderate to good yields (40–70%), depending on substituent effects and reaction optimization.
  • Oxidation of hydroxymethyl groups using Pd/C and oxygen is a mild and environmentally friendly method, providing good selectivity and yields (~60–80%) for carboxylic acid formation.
  • Nitrosation under sulfuric acid conditions requires careful temperature control to avoid side reactions and optimize yield, generally achieving yields above 50% for hydroxy acid products.

Summary Table of Preparation Methods for this compound

Methodology Starting Material Key Reagents & Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
Cyclization of homophthalic acid Halogenated indanone derivatives Diethyl oxalate, alkaline H2O2 Mild heating, oxidation step 40–70 Selective ring formation Multi-step, sensitive to substituents
Oxidation of hydroxymethyl isoquinoline 6-Hydroxymethyl isoquinoline Pd/C, O2 (air) Reflux at ~85 °C 60–80 Mild, green oxidation Requires Pd catalyst, possible overoxidation
Nitrosation in sulfuric acid Protected isoquinoline derivatives Sodium nitrite, H2SO4 0–30 °C, acid catalysis >50 Simple reagents, scalable Harsh acidic conditions, side reactions

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

1-Hydroxyisoquinoline-6-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 1-hydroxyisoquinoline-6-carboxylic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications
This compound 1301214-60-7 C₁₀H₇NO₃ 189.17 -OH (position 1), -COOH (position 6)
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 91523-50-1 C₁₀H₁₁NO₃ 193.20 Saturated ring, -OH (position 6)
1-Chloroisoquinoline-5-carboxylic acid 763068-68-4 C₁₀H₆ClNO₂ 207.62 -Cl (position 1), -COOH (position 5)
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid N/A C₁₀H₇NO₃ 189.17 Ketone (-O) at position 1, -COOH (position 5)
6-Hydroxyquinoline-4-carboxylic acid 4312-44-1 C₁₀H₇NO₃ 189.17 Quinoline backbone, -OH (position 6)

Key Observations :

  • Ring Saturation: The tetrahydro derivative (CAS 91523-50-1) has a partially saturated isoquinoline ring, increasing its molecular weight and likely reducing reactivity compared to the fully aromatic target compound .
  • Backbone Differences: Quinoline-based analogs (e.g., CAS 4312-44-1) differ in nitrogen position, altering dipole moments and hydrogen-bonding capabilities .

Insights :

  • The target compound's hydroxyl and carboxylic acid groups make it suitable for coordination chemistry and drug design .
  • Chlorinated analogs are more commonly used in cross-coupling reactions for agrochemical synthesis .

Biological Activity

1-Hydroxyisoquinoline-6-carboxylic acid (1-HICA) is an organic compound belonging to the isoquinoline family, characterized by a hydroxyl group at the first position and a carboxylic acid group at the sixth position of its isoquinoline structure. This unique configuration contributes to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C10_{10}H9_{9}NO3_{3}
  • Molecular Weight : Approximately 189.17 g/mol

The compound's structure allows for various chemical interactions, particularly through its hydroxyl and carboxylic acid groups, which can form hydrogen bonds with biological targets, modulating their activity.

Biological Activities

1-HICA has been investigated for several biological activities, including:

  • Antibacterial Activity : Preliminary studies indicate that 1-HICA exhibits moderate antibacterial effects against certain bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Enzyme Inhibition : The compound is noted for its ability to inhibit various enzymes, which may be relevant in developing treatments for diseases involving enzyme dysregulation.
  • Protein Interactions : Research indicates that 1-HICA can interact with proteins, potentially altering their functions and contributing to its biological effects.

The mechanism through which 1-HICA exerts its biological effects primarily involves:

  • Binding Affinity : The presence of functional groups in 1-HICA facilitates binding with specific enzymes and proteins. This interaction can lead to modulation of enzymatic activity, impacting various metabolic pathways.
  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups are crucial for forming hydrogen bonds, which are essential for stabilizing interactions with biological macromolecules.

Antibacterial Studies

A study evaluated the antibacterial efficacy of 1-HICA against several pathogens. The results demonstrated that 1-HICA was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating moderate activity. Further research is needed to explore the full spectrum of its antimicrobial properties.

Enzyme Interaction Studies

Research focused on the interaction of 1-HICA with metalloenzymes has shown that it can effectively chelate metal ions within enzyme active sites. This property is significant for targeting viral metalloenzymes, which are critical for viral replication. In vitro assays revealed that 1-HICA could inhibit key viral enzymes, suggesting potential use in antiviral therapies .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntibacterialModerate activity against specific bacterial strains
Enzyme InhibitionInhibits various enzymes; potential therapeutic applications
Protein InteractionsModulates protein functions through binding

Future Directions

The potential therapeutic applications of 1-HICA warrant further investigation. Areas for future research include:

  • Expanded Antimicrobial Studies : Comprehensive testing against a wider range of pathogens.
  • Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its enzyme inhibition and protein interactions.
  • Clinical Trials : Evaluation of safety and efficacy in clinical settings to establish therapeutic viability.

Q & A

Q. How can isotope labeling elucidate the metabolic pathways of this compound?

  • Methodological Answer :
  • 13C^{13}C-Labeling : Track incorporation into TCA cycle intermediates via GC-MS .
  • Stable Isotope Tracing : Administer 2H^{2}H-labeled compound to in vitro models and monitor deuterated metabolites .
  • Enzyme Inhibition : Co-treat with CYP450 inhibitors to identify major metabolic enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxyisoquinoline-6-carboxylic acid
Reactant of Route 2
1-Hydroxyisoquinoline-6-carboxylic acid

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